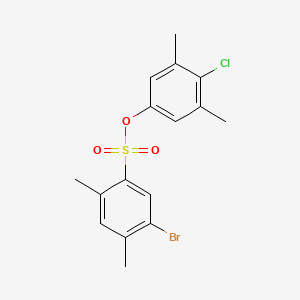

4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in drug development.

Applications De Recherche Scientifique

Chemical Synthesis and Sulfonation Processes 4-Chloro-3,5-dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is involved in various chemical synthesis and sulfonation processes. The compound is utilized in the sulfonation of phenols and other organic molecules. It's also a part of the intermediacy of phenyl hydrogen sulfates in these sulfonation reactions, showing the compound's significance in chemical synthesis and transformations. This aspect of its use is highlighted in studies by Wit et al. (2010) and Courtin et al. (1978), demonstrating its role in producing sulfonic acids and similar derivatives through these processes (Wit et al., 2010), (Courtin et al., 1978).

Oxidation-Reduction Reactions The compound also takes part in oxidation-reduction reactions, particularly in the formation of complex organic molecules. For instance, 2-Chloro-1,3-dimethylbenzene interacts with nitro compounds in trifluoromethanesulfonic acid to produce a variety of products, showing the compound's versatility in redox chemistry as reported by Austin and Ridd (1994) (Austin & Ridd, 1994).

Polymer Synthesis In the field of polymer chemistry, the compound is instrumental in synthesizing various polymeric materials. The presence of this compound in the polymerization processes helps in creating materials with specific properties, particularly in the context of poly(arylene ether sulfone) synthesis and its derivatives. Studies by Percec and Wang (1990) and Shi et al. (2017) highlight this application, showing how this compound contributes to the development of new materials with potential uses in various industries (Percec & Wang, 1990), (Shi et al., 2017).

Propriétés

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClO3S/c1-9-5-10(2)15(8-14(9)17)22(19,20)21-13-6-11(3)16(18)12(4)7-13/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRRKBRGZQOOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)